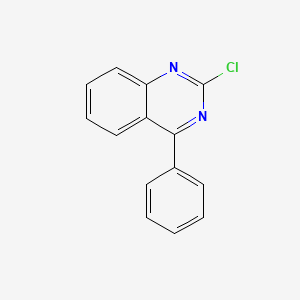

2-Chloro-4-phenylquinazoline

説明

Significance of the Quinazoline (B50416) Heterocyclic System in Medicinal Chemistry and Organic Synthesis

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.orgmdpi.comscielo.br This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets, leading to a spectrum of pharmacological activities. nih.govdntb.gov.ua The stability of the quinazoline nucleus, coupled with relatively straightforward synthetic methodologies, has made it an attractive target for chemists for decades. nih.govmdpi.com

The therapeutic importance of quinazolines is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this core structure. arabjchem.orgnih.gov These agents span various therapeutic areas, including oncology, cardiovascular disease, and infectious diseases. nih.govarabjchem.orgmdpi.com In cancer therapy, for example, several quinazoline derivatives function as potent tyrosine kinase inhibitors, a class of targeted therapy that has revolutionized the treatment of certain malignancies. nih.govmdpi.comtbzmed.ac.ir The versatility of the quinazoline system allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. nih.govmdpi.com

Beyond its role in drug discovery, the quinazoline framework is a valuable synthon in organic synthesis. mdpi.comopenmedicinalchemistryjournal.com Its derivatives are used as key intermediates in the preparation of complex alkaloids and other functional organic materials. nih.govopenmedicinalchemistryjournal.com The development of novel synthetic methods, including metal-catalyzed cross-coupling reactions and multi-component reactions, has further expanded the accessibility and utility of the quinazoline scaffold. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action (Primary) |

| Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Oncology (NSCLC, Pancreatic Cancer) | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Oncology (Breast Cancer) | Dual EGFR/HER2 Tyrosine Kinase Inhibitor |

| Afatinib | Oncology (NSCLC) | Irreversible ErbB Family Blocker |

| Vandetanib | Oncology (Medullary Thyroid Cancer) | RET, VEGFR, and EGFR Tyrosine Kinase Inhibitor |

| Prazosin | Cardiovascular/Urology | α1-Adrenergic Receptor Antagonist |

| Doxazosin | Cardiovascular/Urology | α1-Adrenergic Receptor Antagonist |

| Belumosudil | Immunology (cGVHD) | ROCK2 Inhibitor |

This table provides illustrative examples and is not exhaustive. NSCLC: Non-Small Cell Lung Cancer; EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth Factor Receptor 2; RET: Rearranged during Transfection; VEGFR: Vascular Endothelial Growth Factor Receptor; cGVHD: chronic Graft-versus-Host Disease; ROCK2: Rho-associated coiled-coil containing protein kinase 2.

Position of 2-Chloro-4-phenylquinazoline within Halogenated Quinazoline Chemistry

Halogenated quinazolines, and specifically this compound, represent a particularly important subclass of these heterocyclic compounds. The presence of a chlorine atom at the C2 position of the quinazoline ring imparts unique reactivity to the molecule, making it a highly versatile intermediate in organic synthesis. The chloro group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at this position, including amines, alcohols, thiols, and carbon nucleophiles.

The synthesis of this compound itself is typically achieved from the corresponding quinazolinone precursor, 4-phenylquinazolin-2(1H)-one. The transformation involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is a common and efficient method for converting the keto-functionality of the quinazolinone into the reactive chloro group of the quinazoline.

Overview of Key Research Domains for this compound and Its Closely Related Derivatives

The synthetic versatility of this compound has positioned it as a key scaffold in several domains of chemical and biological research. By leveraging the reactivity of the C2-chloro group, researchers have developed a multitude of derivatives with a wide array of biological activities.

One of the most prominent areas of investigation is anticancer research . Many derivatives synthesized from this compound have been evaluated for their potential as antineoplastic agents. By introducing various amine-containing side chains at the C2 position, scientists have created compounds that target specific enzymes and receptors implicated in cancer progression. For example, derivatives have been designed as inhibitors of crucial protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of tumor growth and angiogenesis. tbzmed.ac.ir

Another significant research domain is the development of antimicrobial agents . The quinazoline scaffold is known to be present in compounds with antibacterial and antifungal properties. omicsonline.org Researchers have modified the this compound core to produce novel compounds aimed at combating infectious diseases, including multi-drug resistant strains of bacteria.

Furthermore, derivatives of this compound are being explored in the field of neuroscience . The quinazoline structure is a component of molecules that interact with receptors in the central nervous system (CNS). openmedicinalchemistryjournal.com Research has focused on synthesizing analogs that could potentially act as anticonvulsants, antipsychotics, or agents for treating neurodegenerative diseases like Alzheimer's. mdpi.com

The table below highlights some of the research areas where derivatives of this compound have been investigated, showcasing the breadth of its application.

Table 2: Research Applications of this compound Derivatives

| Research Domain | Biological Target/Application | Example of Derivative Class |

| Oncology | EGFR/VEGFR Kinase Inhibition | 2-Anilino-4-phenylquinazolines |

| Oncology | Tubulin Polymerization Inhibition | 2-(Substituted-benzyl)-4-phenylquinazolines |

| Infectious Diseases | Antibacterial/Antifungal Agents | 2-(Heterocyclyl-amino)-4-phenylquinazolines |

| Neuroscience | Anticonvulsant Activity | 2-(Aminoalkyl)-4-phenylquinazolines |

| Inflammation | Anti-inflammatory Agents | 2-(Aryloxy)-4-phenylquinazolines |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMVPQJJGJCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389512 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29874-83-7 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Phenylquinazoline

Novel Approaches to the Synthesis of 2-Chloro-4-phenylquinazoline

The construction of the this compound molecule can be achieved through various innovative strategies that enhance efficiency, yield, and accessibility. These methods range from sophisticated catalytic systems to streamlined one-pot procedures and reliable transformations from quinazolinone precursors.

Modern Catalytic Synthesis Routes

Modern organic synthesis heavily relies on catalytic processes to achieve high efficiency and selectivity. The synthesis of this compound has benefited significantly from palladium-catalyzed cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, where 2,4-dichloroquinazoline (B46505) is reacted with phenylboronic acid. chemicalbook.com This reaction demonstrates high regioselectivity, with the phenyl group preferentially substituting the more electrophilic C-4 position. nih.govscispace.com The process is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in a biphasic solvent system with a base. chemicalbook.com

In addition to transition-metal catalysis, metal-free approaches have also been developed. Molecular iodine, for instance, has been shown to be an effective catalyst for the synthesis of 2-phenylquinazolines under mild conditions, aligning with the principles of green chemistry. researchgate.net These catalytic methods offer a direct and powerful means to introduce the C-4 phenyl group, forming the core structure of the target compound.

One-Pot Synthetic Strategies

One-pot syntheses and multicomponent reactions (MCRs) have emerged as highly efficient strategies in organic chemistry by minimizing intermediate purification steps, saving time, and reducing waste. openmedicinalchemistryjournal.com While a direct one-pot synthesis of this compound is not commonly detailed, the quinazoline (B50416) core itself is readily assembled using such methods. rsc.org For example, a three-component reaction involving a 2-aminoaryl ketone, an appropriate aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield the 2,4-disubstituted quinazoline skeleton. rsc.org Subsequent chlorination of the resulting quinazolinone precursor would lead to the desired product. The use of microwave irradiation can further accelerate these one-pot reactions, often leading to improved yields in significantly shorter reaction times. nih.gov

Preparative Methods from Quinazolinone Precursors

A well-established and reliable route to this compound involves the chemical modification of a 2-phenylquinazolin-4(3H)-one precursor. This method hinges on the conversion of the keto group at the C-4 position into a chloro substituent. The quinazolinone precursor is typically synthesized via the cyclocondensation of an anthranilamide with benzaldehyde, followed by dehydrogenation. nih.gov

The subsequent chlorination is a critical step, commonly achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation. nih.govekb.eg An alternative modern method employs a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃), which can afford the chlorinated product in high yield under milder conditions. nih.gov This two-step approach, starting from the quinazolinone, provides a robust and scalable pathway to this compound.

Table 1: Summary of Synthetic Methodologies for this compound

| Methodology | Precursors | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Catalytic Synthesis | 2,4-Dichloroquinazoline, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Palladium-catalyzed Suzuki-Miyaura coupling reaction selectively introduces the phenyl group at the C-4 position. chemicalbook.com |

| One-Pot Strategy | 2-Aminoaryl ketone, Aldehyde, Ammonium acetate | Varies (e.g., Cu(OAc)₂) | A multi-component reaction forms the quinazolinone core, which is then isolated and chlorinated in a subsequent step. rsc.org |

| From Quinazolinone | 2-Phenylquinazolin-4(3H)-one | POCl₃ or Cl₃CCN/PPh₃ | The keto group of the quinazolinone precursor is converted to a chloro group using a strong chlorinating agent. nih.govekb.eg |

Derivatization Strategies and Functionalization of the Quinazoline Nucleus from this compound

This compound is a versatile building block for creating a diverse library of substituted quinazolines. The presence of a reactive chlorine atom at the C-2 position allows for a wide range of chemical modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at C-2 and C-4 Positions

The quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen atoms. In 2,4-dichloroquinazoline, the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at C-2. nih.govnih.gov This enhanced reactivity is attributed to the C-4 position being more electrophilic. scispace.com Consequently, in this compound, the remaining chloro group at the C-2 position is less reactive but can still be displaced by strong nucleophiles under appropriate conditions.

Common nucleophiles used for this purpose include amines, anilines, and alkoxides. nih.gov The reaction of this compound with various primary or secondary amines, for instance, leads to the formation of 2-amino-4-phenylquinazoline derivatives. These reactions may require elevated temperatures or microwave irradiation to proceed efficiently, especially with less reactive, electron-poor amines. nih.gov The choice of solvent and the potential use of a base are critical for modulating the reaction's success.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Kumada, Negishi) for Quinazoline Scaffold Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the quinazoline scaffold. nih.govlibretexts.org Starting from this compound, the C-2 position can be modified through various named reactions.

Suzuki-Miyaura Coupling: This reaction pairs the C-2 chloro position with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of a wide array of aryl or vinyl substituents. nih.gov

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group at the C-2 position.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to form a C-C bond. Its application can be limited by the functional group tolerance due to the high reactivity of the Grignard reagent. nih.gov

Negishi Coupling: This reaction employs an organozinc reagent, which offers a good balance of reactivity and functional group compatibility, making it a versatile method for introducing alkyl, aryl, or vinyl groups at the C-2 position. nih.gov

These cross-coupling reactions proceed through a common catalytic cycle involving oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org The strategic application of these reactions allows for the synthesis of complex, polysubstituted quinazolines from a single, readily accessible intermediate. nih.gov

Table 2: Derivatization Reactions of this compound

| Reaction Type | Position | Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | C-2 | Amines, Anilines, Alkoxides | 2-Amino/Alkoxy-4-phenylquinazolines |

| Suzuki-Miyaura Coupling | C-2 | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-4-phenylquinazolines nih.gov |

| Sonogashira Coupling | C-2 | R-C≡CH, Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-4-phenylquinazolines |

| Kumada Coupling | C-2 | R-MgX, Pd or Ni catalyst | 2-Alkyl/Aryl-4-phenylquinazolines nih.gov |

| Negishi Coupling | C-2 | R-ZnX, Pd or Ni catalyst | 2-Alkyl/Aryl-4-phenylquinazolines nih.gov |

Regioselective Functionalization Techniques

The functionalization of the this compound core is primarily directed at the C2 position, which bears the reactive chloro substituent. The phenyl group at C4 is stable, rendering the C2 carbon the primary site for nucleophilic attack and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The most common method for functionalizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring's nitrogen atoms activates the C2 position towards attack by nucleophiles. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. For instance, reactions with various primary and secondary amines readily yield 2-amino-4-phenylquinazoline derivatives. The reaction conditions can be tailored to accommodate the nucleophilicity of the reacting amine.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For chloro-substituted heteroaromatics like this compound, reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are particularly effective.

In studies on related polyhalogenated quinazolines, the C4 position is established as the most electrophilic and reactive site for such couplings. rsc.orgnih.govscispace.com However, with this position occupied by a phenyl group, regioselective functionalization is directed squarely at the C2-chloro position. The Suzuki coupling, for example, allows for the introduction of various aryl and heteroaryl groups by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |

| SNAr Amination | Primary/Secondary Amine (R¹R²NH) | C2 | 2-(R¹R²-amino)-4-phenylquinazoline |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C2 | 2-Aryl-4-phenylquinazoline |

| Buchwald-Hartwig | Amine (RNH₂), Pd Catalyst, Ligand, Base | C2 | 2-(Alkyl/Arylamino)-4-phenylquinazoline |

This table illustrates common regioselective functionalization reactions at the C2 position of this compound.

Multicomponent Reactions for the Synthesis of Quinazoline Analogs

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. While numerous MCRs have been developed for the de novo synthesis of the quinazoline core itself, the application of this compound as a reactant in MCRs to build more complex, fused, or highly substituted analogs is not extensively documented in scientific literature. scispace.comrsc.org

The primary reactivity of this compound centers on the substitution of the C2-chloride. This functionality lends itself more to sequential, stepwise diversification (as seen in SNAr and cross-coupling reactions) rather than serving as a foundational component in classic MCRs like the Ugi or Passerini reactions, which typically require specific functional groups like aldehydes, isocyanides, or carboxylic acids. Therefore, the development of novel MCRs that incorporate the this compound skeleton remains an area for future exploration.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms by which this compound reacts is crucial for controlling reaction outcomes and designing new synthetic pathways. Research has focused on amination reactions, revealing complex and competing pathways.

Studies on SN(ANRORC) Mechanisms in Amination Reactions

A significant finding in the study of this compound is the occurrence of the SN(ANRORC) mechanism during amination. The acronym ANRORC stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. This pathway is distinct from the direct displacement of the leaving group seen in a standard SNAr reaction.

In the amination of this compound with potent nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849), a substantial portion of the reaction proceeds via the SN(ANRORC) pathway. It has been demonstrated that this mechanism accounts for approximately 70% of the product formation under these conditions. The reaction proceeds through the following steps:

Addition: The amide ion (⁻NH₂) attacks an electron-deficient carbon atom of the quinazoline ring, leading to the formation of a covalent adduct.

Ring Opening: The pyrimidine (B1678525) ring of the quinazoline intermediate opens, forming an open-chain species.

Ring Closure: The open-chain intermediate undergoes intramolecular cyclization to form a new pyrimidine ring, now incorporating the nitrogen atom from the amide nucleophile, ultimately leading to the 2-amino-4-phenylquinazoline product.

The prevalence of the ANRORC mechanism is highly dependent on the reaction conditions. When ethanolic ammonia is used at elevated temperatures instead of potassium amide in liquid ammonia, the ring-opening process still contributes significantly, accounting for 34-67% of the 2-amino product, with the percentage varying based on the ammonia concentration.

| Condition | Nucleophile/Solvent | Predominant Mechanism(s) | ANRORC Contribution |

| 1 | KNH₂ / liquid NH₃ | SN(ANRORC) and SNAr | ~70% |

| 2 | NH₃ / Ethanol (elevated temp.) | SN(ANRORC) and SNAr | 34-67% |

This table summarizes the influence of reaction conditions on the amination mechanism of this compound.

Elucidation of Other Reaction Pathways and Intermediates

Alongside the SN(ANRORC) mechanism, the more conventional Nucleophilic Aromatic Substitution (SNAr) pathway is also a key reaction channel, particularly with less aggressive nucleophiles or under different solvent conditions.

The SNAr mechanism is a two-step process:

Addition Step: The nucleophile attacks the electrophilic C2 carbon atom, which bears the chlorine leaving group. This attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex (or σ-complex). This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing quinazoline ring system.

Elimination Step: In this fast step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Chloro 4 Phenylquinazoline

High-Resolution Spectroscopic Analysis of 2-Chloro-4-phenylquinazoline and its Derivatives

The unambiguous structural confirmation and detailed electronic and vibrational characterization of this compound are accomplished through a suite of high-resolution spectroscopic techniques. These methods provide complementary information, from atom connectivity and electronic environment to vibrational modes and precise solid-state geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound provides definitive evidence for its aromatic structure. In a study utilizing DMSO-d₆ as the solvent, partial proton signals were identified. mdpi.comresearchgate.net The protons on the quinazoline (B50416) and phenyl rings are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent, as well as the anisotropic effects of the adjacent aromatic rings. A multiplet observed between δ 7.56–7.61 ppm and a complex signal at δ 7.63 ppm have been reported, corresponding to several of the aromatic protons. mdpi.comresearchgate.net The protons on the phenyl group are expected to appear as multiplets, while the four protons on the benzo portion of the quinazoline ring (H-5, H-6, H-7, H-8) would present as a series of doublets and triplets, reflecting their respective ortho, meta, and para couplings.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, as the molecule is asymmetric. The spectrum can be divided into several regions. The carbons of the phenyl ring and the benzo portion of the quinazoline ring typically appear in the range of δ 120–140 ppm. The quaternary carbons, particularly those bonded to heteroatoms (C-2, C-4, C-4a, C-8a), resonate at lower field (higher ppm values). For instance, in the related compound 2-chloro-N-benzylquinazolin-4-amine, quinazoline ring carbons appear at chemical shifts including δ 161.6, 157.4, 150.8, and 114.0 ppm. univ-lille.fr The carbon atom C-2, being directly attached to both a chlorine atom and a nitrogen atom, is expected to be significantly deshielded, appearing at a high chemical shift, likely above δ 160 ppm. Similarly, C-4, bonded to a nitrogen and the phenyl group, would also be found downfield.

Table 1: Reported ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.56-7.61 | m | 3H | Aromatic Protons | mdpi.comresearchgate.net |

| 7.63 | ddd | - | Aromatic Proton | mdpi.comresearchgate.net |

Data recorded in DMSO-d₆ at 400 MHz. The specific assignment of protons was not fully detailed in the cited source.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching, bending, and rocking of chemical bonds. These vibrational "fingerprints" are highly characteristic of the molecule's structure and functional groups.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with its aromatic framework. Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinazoline and phenyl rings are expected to produce a series of sharp, medium-to-strong intensity bands in the 1650-1450 cm⁻¹ region. These are characteristic of aromatic and heteroaromatic systems.

Aromatic C-H In-Plane and Out-of-Plane Bending: These vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹). Specifically, strong C-H out-of-plane bending bands between 900-675 cm⁻¹ can often be used to diagnose the substitution pattern of the aromatic rings.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond stretch is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 800-600 cm⁻¹.

The combined use of both IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational framework, as some modes may be strong in IR and weak or absent in Raman, and vice versa, due to the different selection rules governing the two phenomena.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C/C=N Ring Stretch | 1650 - 1450 | Strong to Medium |

| C-H In-Plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₉ClN₂), the calculated monoisotopic molecular weight is approximately 240.05 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two distinct molecular ion peaks in the mass spectrum:

M+ peak: The peak corresponding to the molecule containing the ³⁵Cl isotope.

M+2 peak: A peak at two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M+ to the M+2 peak is approximately 3:1, which serves as a definitive indicator for the presence of a single chlorine atom in the molecule. univ-lille.fr This pattern is consistently observed in the mass spectra of chlorinated quinazoline derivatives. univ-lille.frmdpi.com

In addition to the molecular ion, mass spectrometry can reveal structural details through fragmentation. Under electron ionization (EI) or other energetic ionization methods, the molecular ion can break apart into smaller, stable charged fragments. Plausible fragmentation pathways for this compound could include the loss of a chlorine radical (M-35) or the loss of HCl (M-36), followed by further fragmentation of the quinazoline or phenyl rings. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the phenyl and chloro-substituted quinazoline core.

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, an SCXRD analysis would provide unequivocal proof of its structure. Key structural parameters that would be determined include:

Confirmation of Connectivity: The analysis would confirm the covalent bonding framework, showing the fusion of the benzene (B151609) and pyrimidine (B1678525) rings to form the quinazoline core and the attachment of the phenyl and chloro substituents at the C4 and C2 positions, respectively.

Molecular Geometry: It would provide precise measurements of all bond lengths (e.g., C-N, C-C, C-Cl) and angles within the molecule.

Conformation: A critical piece of information from SCXRD is the conformation of the molecule, specifically the dihedral angle between the plane of the quinazoline ring system and the plane of the C4-phenyl ring. This angle is determined by the balance between steric hindrance and conjugative effects.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as π-π stacking or C-H···N hydrogen bonds that dictate the supramolecular architecture.

While the synthesis of this compound has been reported, its specific crystal structure does not appear to be available in the publicly accessible literature as of the latest searches.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful theoretical insights into the structural and electronic properties of molecules, complementing experimental data.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule, known as the ground-state geometry. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G* or higher, are employed to solve the electronic structure of the molecule and find the geometry that corresponds to the minimum energy. researchgate.net

For this compound, a key structural question that DFT can address is the preferred rotational orientation (conformation) of the C4-phenyl group relative to the quinazoline plane. The calculation would optimize all bond lengths, bond angles, and dihedral angles to arrive at the lowest energy structure. The results of such a calculation would be presented as a set of Cartesian coordinates or internal coordinates.

Important parameters obtained from a DFT geometry optimization include:

Bond Lengths and Angles: Theoretical values for all bonds (C=N, C-C, C-H, C-Cl) and angles, which can be compared with experimental data if available from X-ray crystallography.

Dihedral Angle: The calculation would yield the energetically preferred dihedral (twist) angle between the phenyl and quinazoline ring systems. This rotation is a balance between the steric repulsion of ortho hydrogens and the electronic stabilization gained from π-system conjugation.

Molecular Orbitals: DFT calculations also provide information on the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior and reactivity.

These computational studies are crucial for rationalizing the observed spectroscopic properties and predicting the reactivity and intermolecular interactions of the molecule.

Table 3: Representative Geometrical Parameters Obtainable from DFT Calculations for this compound.

| Parameter | Description | Typical Expected Value |

|---|---|---|

| C2-Cl Bond Length | Length of the carbon-chlorine bond | ~1.75 Å |

| C4-C(phenyl) Bond Length | Length of the bond connecting the two rings | ~1.49 Å |

| N1-C2-N3 Bond Angle | Angle within the pyrimidine ring | ~125-128° |

| Dihedral Angle (N3-C4-C1'-C2') | Twist angle between quinazoline and phenyl rings | 30-50° |

Note: These are typical, representative values based on calculations of similar heterocyclic systems; specific DFT calculations for this compound are required for precise values.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-benzylquinazolin-4-amine |

| 6-Bromo-2-chloro-4-phenylquinazoline |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and kinetic stability. This is often analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these two energies is the HOMO-LUMO energy gap (ΔE), a critical parameter for assessing molecular stability.

A comprehensive computational study detailing the specific HOMO-LUMO energy values for this compound was not found in the available search results. However, computational studies on related quinazoline derivatives are common. These analyses are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinazoline Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

A specific MEP map for this compound is not available in the provided search results. However, based on the known electronic effects of its constituent parts, a qualitative prediction can be made. The nitrogen atoms of the quinazoline ring would be expected to be regions of negative potential (red or yellow), making them likely sites for hydrogen bonding and electrophilic interactions. The chloro group, being electronegative, would also contribute to the negative potential in its vicinity. In contrast, the hydrogen atoms of the phenyl and quinazoline rings would exhibit a positive electrostatic potential (blue), marking them as sites susceptible to nucleophilic attack. MEP analysis provides crucial insights for understanding how a molecule will interact with biological targets such as proteins or DNA.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can aid in the structural characterization of new compounds. Techniques like DFT can be used to calculate theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

While specific computationally predicted spectroscopic data for this compound were not found, the general methodology is well-established. To predict vibrational spectra, the molecular geometry is first optimized, and then frequency calculations are performed. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. Similarly, NMR chemical shifts (1H and 13C) can be calculated and compared to experimental values to confirm the molecular structure. mdpi.com

Global Reactivity Parameters (Electrophilicity, Hardness, Softness)

Global reactivity parameters are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. Key parameters include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η). A higher electrophilicity index indicates a better electron acceptor.

Specific values for these parameters for this compound are not available. However, once the HOMO and LUMO energies are determined through computational methods, these descriptors can be readily calculated to provide a deeper understanding of the molecule's reactivity profile.

Table 2: Formulas for Global Reactivity Parameters

| Parameter | Formula |

|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice and influencing physical properties like melting point and solubility.

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps various properties onto a surface defined by the molecule's electron density. The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing.

A Hirshfeld surface analysis for this compound has not been reported in the searched literature. For related quinazoline structures, such analyses typically reveal the importance of H···H, C···H, and N···H contacts. Given the structure of this compound, one would expect to observe:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen atoms on the quinazoline ring can act as hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic systems (the quinazoline core and the phenyl ring) suggests that π-π stacking interactions between adjacent molecules are likely to play a significant role in the crystal packing.

Halogen Interactions: The chlorine atom can participate in halogen bonding and other weak interactions, further stabilizing the crystal structure.

Computational Modeling for Structure-Activity Relationship (SAR) and Drug Design in Quinazoline Derivatives

Quinazoline derivatives are a well-known class of compounds with a wide range of biological activities, making them "privileged scaffolds" in medicinal chemistry. Computational modeling plays a vital role in understanding their structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. semanticscholar.org For quinazoline derivatives, 3D-QSAR models can be developed to understand how steric and electrostatic fields influence their inhibitory activity against targets like epidermal growth factor receptor (EGFR) kinase. nih.gov These models help identify key structural features required for high activity and can be used to predict the potency of newly designed compounds.

Molecular Docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For quinazoline derivatives, docking studies are used to investigate the binding modes within the active site of target proteins. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity. nih.gov By understanding these interactions, medicinal chemists can modify the structure of compounds like this compound to improve their binding affinity and selectivity, leading to the development of more effective therapeutic agents. nih.govnih.gov

Pharmacological Research and Biological Activity Investigations of 2 Chloro 4 Phenylquinazoline and Its Derivatives

Exploration of Quinazoline (B50416) Derivatives as Bioactive Agents with a Focus on the 2-Chloro-4-phenylquinazoline Scaffold

The quinazoline core is recognized as a "privileged" structure in medicinal chemistry, forming the foundation for compounds with a wide array of pharmacological activities. ekb.egscispace.com Molecules incorporating the quinazoline scaffold have been investigated for antimalarial, antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. ekb.egmdpi.comresearchgate.net The versatility of this heterocyclic system allows for extensive chemical modification, enabling the development of targeted therapeutic agents.

Within this broad class, this compound serves as a particularly valuable and versatile chemical intermediate. chemimpex.com Its structure, featuring a reactive chloro group at the 2-position and a phenyl substituent at the 4-position, provides a key starting point for the synthesis of diverse libraries of bioactive molecules. Researchers utilize this compound to construct more complex derivatives, particularly in the pursuit of novel anticancer agents and other therapeutics. chemimpex.com The strategic placement of functional groups on the quinazoline ring system is crucial for achieving desired biological effects, and the this compound scaffold offers a reliable platform for such molecular exploration.

Anticancer Research and Cytotoxic Activity Profiling of this compound Analogs

A significant portion of the research involving the this compound scaffold has been directed toward the discovery and development of novel anticancer agents. nih.govrsc.org By modifying this core structure, scientists have synthesized numerous analogs and evaluated their cytotoxic (cell-killing) and antiproliferative (cell growth-inhibiting) activities against various human cancer cell lines.

For instance, a series of quinazoline-chalcone derivatives synthesized from 2-chloro-4-anilinoquinazoline demonstrated significant antiproliferative activity. nih.govrsc.org One notable compound, a quinazoline-chalcone designated 14g , showed high potency against a panel of cancer cell lines with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar and sub-micromolar range. nih.govrsc.orgusc.edu.co Further modifications led to pyrimidodiazepine derivatives, with compound 16c exhibiting cytotoxic activity that was significantly higher than the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. rsc.orgusc.edu.co Other research efforts have produced 4-anilinoquinazoline (B1210976) derivatives, such as compound 10b , which also displayed promising IC50 values against colon and glioblastoma cell lines. beilstein-journals.org Another derivative, 5f , a tubulin-polymerization inhibitor, exhibited exceptionally high in vitro cytotoxic activity with GI50 values in the low nanomolar range. scienceopen.comnih.gov

| Compound | Cancer Cell Line | Cell Line Type | Activity Measurement | Value (µM) | Source |

|---|---|---|---|---|---|

| 14g | K-562 | Leukemia | GI50 | 0.622 | nih.govrsc.org |

| 14g | RPMI-8226 | Leukemia | GI50 | <1.81 | nih.govrsc.org |

| 14g | HCT-116 | Colon Cancer | GI50 | <1.81 | nih.govrsc.org |

| 14g | MCF7 | Breast Cancer | GI50 | <1.81 | nih.govrsc.org |

| 10b | HCT-116 | Colon Cancer | IC50 | 2.8 | beilstein-journals.org |

| 10b | T98G | Glioblastoma | IC50 | 2.0 | beilstein-journals.org |

| 5f | Various | Human Tumor Panel | GI50 | 0.0019 - 0.0032 | scienceopen.comnih.gov |

A primary mechanism through which many quinazoline-based anticancer agents exert their effect is through the inhibition of protein kinases. nih.gov These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Two of the most widely studied targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govamazonaws.com The combined inhibition of both EGFR and VEGFR-2 is considered a promising therapeutic strategy due to potential synergistic effects. nih.govnih.gov

Researchers have successfully designed and synthesized novel 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2. nih.govresearchgate.net In one study, compound 8o was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 when compared to its prototype. nih.govresearchgate.net Another series of 4-anilinoquinazoline-acylamino derivatives also yielded potent dual inhibitors, with compounds 15a and 15b showing strong inhibitory activity against both kinases in the sub-micromolar range. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinases, thereby blocking their function. nih.gov While EGFR and VEGFR-2 are common targets, research has also explored inhibitors for other kinases like Cyclin-Dependent Kinase 9 (CDK9), although the this compound scaffold has been more prominently featured in the context of EGFR/VEGFR-2 inhibition. nih.gov

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| 8o | EGFR | Potent (11x prototype) | nih.govresearchgate.net |

| 8o | VEGFR-2 | Potent (7x prototype) | nih.govresearchgate.net |

| 15a | EGFR | 0.13 | nih.gov |

| 15a | VEGFR-2 | 0.56 | nih.gov |

| 15b | EGFR | 0.15 | nih.gov |

| 15b | VEGFR-2 | 1.81 | nih.gov |

Beyond kinase inhibition, the quinazoline scaffold has been utilized to develop ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.govresearchgate.net TSPO is involved in various cellular processes and is considered a biomarker for neuroinflammation and a potential target in cancer therapy. researchgate.netnih.gov

The 4-phenylquinazoline (B11897094) structure has proven to be a particularly effective scaffold for creating high-affinity TSPO ligands. nih.gov Computational studies and binding assays have shown that derivatives can achieve low nanomolar and even subnanomolar affinity for TSPO. nih.govunina.it Researchers have leveraged the chemical tractability of the quinazoline core to develop fluorescent probes that can specifically label TSPO at the mitochondrial level in cancer cell lines. nih.gov These imaging tools are valuable for studying the protein's function and distribution. For example, compound 11 , a representative of a series of quinazoline derivatives, demonstrated a high residence time and nanomolar affinity, making it a promising candidate for such applications. nih.gov

To understand how this compound derivatives exert their cytotoxic effects, researchers have investigated their impact on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. A series of novel phenylquinazoline derivatives, including compounds SMS-IV-20 and SMS-IV-40 , were found to induce apoptosis by targeting the pro-survival members of the BCL-2 protein family. nih.gov Mechanistic analysis revealed that these compounds caused a downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL, leading to the release of mitochondrial Cytochrome C, a key step in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, other derivatives have been shown to modulate the cell cycle. For example, compound 5f and its analogs, which were identified as tubulin polymerization inhibitors, cause cancer cells to arrest in the G2/M phase of the cell cycle. scienceopen.comnih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds effectively halt cell proliferation and lead to cell death. scienceopen.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR investigations have provided valuable insights into the chemical features required for potent antiproliferative activity.

For dual EGFR/VEGFR-2 inhibitors based on the 4-anilinoquinazoline structure, a key finding is the importance of a hydrogen bond donor group at the para position of the aniline (B41778) ring. nih.govresearchgate.net This feature is believed to be critical for interaction with conserved amino acid residues in the binding sites of both kinases. nih.gov Broader SAR studies on quinazoline derivatives have revealed other important trends. For instance, the introduction of electron-donating groups, such as morpholine (B109124) alkoxy substituents, at the 6 and 7 positions of the quinazoline core can significantly enhance antiproliferative activity and alter the binding mode within the kinase domain. mdpi.com The nature of the substituent at the C2 and C4 positions of the quinazoline ring is also a critical determinant of biological activity, allowing for the fine-tuning of the compound's properties. mdpi.com These SAR studies provide a rational basis for the design of next-generation inhibitors with improved efficacy.

Antimicrobial Investigations (Antibacterial, Antifungal)

While the primary focus has been on anticancer applications, derivatives of the quinazoline scaffold have also been investigated for their antimicrobial properties. nih.gov The emergence of drug-resistant microbial strains necessitates the search for new chemical entities with novel mechanisms of action, and quinazolines have shown promise in this area. researchgate.netannexpublishers.com

Studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated mild to high antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli. nih.gov Structure-activity relationship studies in this context have indicated that the substituents at positions 2 and 3 of the quinazoline ring are important for antimicrobial activity. nih.gov

In addition to antibacterial activity, certain quinazolinone derivatives have been evaluated for antifungal properties. A series of quinazolinone-containing pyrazole (B372694) carboxamide derivatives were synthesized and tested against the plant pathogenic fungus Rhizoctonia solani. One of the most active compounds, 6a₁₆ , exhibited a potent inhibitory effect with an EC50 (the concentration causing 50% of the maximum effect) value of 1.25 mg/L, which was superior to the commercial fungicide fluconazole. nih.gov These findings highlight the potential of the quinazoline scaffold as a template for the development of new agents to combat both bacterial and fungal infections.

| Compound Class | Organism | Organism Type | Activity Measurement | Value | Source |

|---|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | E. coli | Gram-negative Bacteria | MIC | Active (Specific values vary) | nih.gov |

| Compound 6a₁₆ | R. solani | Fungus | EC50 | 1.25 mg/L | nih.gov |

Anti-inflammatory and Analgesic Activity Research

Derivatives of this compound have demonstrated significant potential as both anti-inflammatory and analgesic agents in various preclinical studies. Research has shown that novel quinazoline derivatives can exhibit dose-dependent efficacy in animal models of inflammation, such as carrageenan-induced paw edema and cotton pellet-induced granuloma. In some cases, the anti-inflammatory effects at certain doses were comparable to those of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).

The analgesic properties of these compounds have been evaluated using models like the acetic acid-induced writhing test, which assesses peripheral analgesic activity, and the hot plate test, which indicates central analgesic effects. Certain derivatives have been found to significantly reduce the number of writhes in mice and increase the pain threshold latency, suggesting a dual mechanism of pain relief.

For instance, a series of 2,4,6-trisubstituted-quinazoline derivatives were synthesized and screened for their analgesic and anti-inflammatory activities. Several of these compounds exhibited more potent analgesic effects than indomethacin, and a significant number showed substantial anti-inflammatory properties. Notably, some derivatives displayed a combined ability to inhibit both pain and inflammation, highlighting their potential as multi-target therapeutic agents. The acute toxicity studies for these compounds also suggested a good safety margin.

Table 1: Selected Studies on Anti-inflammatory and Analgesic Activities of Quinazoline Derivatives

| Derivative Class | Models Used | Key Findings | Reference(s) |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema, cotton pellet-induced granuloma, acetic acid-induced writhing, hot plate test. | Dose-dependent anti-inflammatory and analgesic effects; efficacy comparable to indomethacin at 50 mg/kg. | nih.gov |

| 2,4,6-trisubstituted-quinazolines | Not specified in abstract | Four compounds were more potent analgesics than indomethacin; thirteen showed significant anti-inflammatory activity. | nih.gov |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Not specified in abstract | Compounds A1, A2, and A3 showed more potent analgesic activity than diclofenac (B195802) sodium; compound A3 was a more potent anti-inflammatory agent. | nih.gov |

This table is for illustrative purposes and summarizes findings from various studies on quinazoline derivatives.

Antitrypanosomal and Antileishmanial Activity Studies

The search for new therapeutic agents against neglected tropical diseases such as trypanosomiasis and leishmaniasis has led researchers to investigate the potential of quinazoline derivatives. A series of quinazoline-2,4,6-triamine derivatives were designed, synthesized, and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania mexicana. Several of these compounds demonstrated a more effective profile against T. cruzi than the reference drugs, nifurtimox (B1683997) and benznidazole. nih.gov Similarly, some derivatives exhibited higher activity against L. mexicana than the standard treatment, glucantime. nih.gov

In another study, N2,N4-disubstituted quinazoline-2,4-diamines were identified as having potent antileishmanial activity, with some compounds showing efficacy in a murine model of visceral leishmaniasis. nih.gov Furthermore, research into 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed significant antileishmanial activity against Leishmania donovani. One particular derivative, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, was found to be approximately 250 times more active than the standard drug miltefosine. nih.gov These findings underscore the potential of the quinazoline scaffold in developing new treatments for these parasitic infections.

Research on Other Potential Biological Activities (e.g., Anti-HIV)

The structural versatility of the quinazoline nucleus has prompted investigations into a broad spectrum of other biological activities, including antiviral effects. Specifically, various derivatives have been screened for their potential to inhibit the human immunodeficiency virus (HIV).

A study focusing on novel hybrid quinazoline-triazine derivatives reported their evaluation against HIV-1 (IIIB) and HIV-2 (ROD) viral strains. nih.govresearchgate.net While some compounds showed activity against the replication of HIV in MT-4 cells, their selectivity index was low, indicating a lack of specific anti-HIV activity. nih.gov

In a different approach, quinazolinone-incorporated coumarin (B35378) derivatives were designed as potential HIV integrase inhibitors. In vitro anti-HIV assays indicated that several of these compounds possessed moderate activity, with the unsubstituted phenyl derivative showing the highest activity and selectivity. nih.gov Additionally, 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to exhibit anti-HIV properties, suggesting that the quinazoline scaffold is a viable starting point for the development of new antiviral agents. nih.gov

Mechanism of Action Studies at the Molecular and Cellular Level for this compound Derivatives

Understanding the mechanism of action at the molecular and cellular level is crucial for the rational design and development of new therapeutic agents. Research into this compound derivatives has begun to elucidate their modes of action, focusing on their interactions with specific biomolecules and their ability to modulate cellular signaling pathways and inhibit key enzymes.

Interaction with Specific Biomolecules and Modulation of Cellular Signaling Pathways

Recent studies have revealed that derivatives of 2-chloro-4-anilinoquinazoline can exert their biological effects, particularly their anticancer activity, through direct interaction with DNA. For example, certain pyrimidodiazepine derivatives synthesized from a 2-chloro-4-anilinoquinazoline precursor were found to interact with calf thymus DNA. nih.govresearchgate.net Spectroscopic and viscometric analyses suggested that these interactions occur via intercalation and groove binding, leading to the disruption of DNA replication and transcription, and ultimately, cell death. nih.govresearchgate.net

The modulation of cellular signaling pathways is another key aspect of the mechanism of action for quinazoline derivatives. As many of these compounds are designed as kinase inhibitors, they can interfere with signaling cascades that are crucial for cell growth, proliferation, and survival. While specific studies on the direct modulation of signaling pathways by this compound derivatives are emerging, the broader class of quinazolines is known to impact pathways regulated by receptor tyrosine kinases such as EGFR and VEGFR.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many quinazoline derivatives exert their pharmacological effects. The this compound scaffold has been utilized to develop potent inhibitors of various enzymes implicated in disease.

In the context of anticancer research, derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net These enzymes are key components of signaling pathways that drive tumor growth and angiogenesis. Molecular docking studies have supported these findings, indicating strong binding affinities of these compounds to the active sites of EGFR and VEGFR-2. nih.govresearchgate.net

Furthermore, the antimicrobial activity of some N,2-diphenylquinazolin-4-amine derivatives, synthesized from 4-chloro-2-phenylquinazoline, has been linked to the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, making it an attractive target for antibacterial agents. Other enzymes that are known targets for the broader quinazoline class include dihydrofolate reductase (DHFR), topoisomerase, and poly(ADP-ribose) polymerase (PARP), suggesting that derivatives of this compound may also exhibit inhibitory activity against these targets. nih.govekb.eg

Computational Pharmacology and Molecular Docking Studies in Quinazoline-Based Drug Design

Computational tools, particularly molecular docking, have become indispensable in the design and development of novel quinazoline-based therapeutic agents. These in silico methods allow researchers to predict the binding modes and affinities of newly designed compounds with their biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental evaluation.

For derivatives of this compound, molecular docking studies have been instrumental in understanding their mechanism of action. For instance, in the development of anticancer agents, docking simulations have been used to visualize and analyze the interactions of pyrimidodiazepine derivatives with the active sites of EGFR and VEGFR-2, as well as with DNA. nih.govresearchgate.net These studies have helped to rationalize the observed biological activities and to identify key structural features responsible for potent inhibition.

Similarly, in the search for new antimicrobial agents, molecular docking has been employed to investigate the binding of N,2-diphenylquinazolin-4-amine derivatives to the active site of bacterial DNA gyrase. nih.gov The predicted binding energies and interaction patterns from these simulations often correlate well with the experimentally determined antimicrobial activities, providing a powerful tool for structure-activity relationship (SAR) studies. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the molecular basis of drug-target interactions, paving the way for the design of more potent and selective inhibitors based on the this compound scaffold.

Ligand-Receptor Binding Affinity Prediction

Computational methods, particularly molecular docking simulations, have been instrumental in predicting the binding affinities of this compound derivatives to their target receptors, primarily tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These predictions are crucial for understanding the potency of these compounds and guiding further synthesis.

Research has focused on novel 2-chloro-4-anilino-quinazolines, which are derivatives of the core this compound structure, designed as dual inhibitors of EGFR and VEGFR-2. nih.gov Docking studies have been employed to elucidate the interactions between these ligands and the amino acid residues within the ATP-binding sites of these kinases. nih.gov The predictions from these studies help in understanding the structure-activity relationships (SAR) observed in biological assays. nih.gov

For instance, a series of novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four EGFR high-expressing cancer cell lines. nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (referred to as 10b in the study) demonstrated significant inhibitory activity. nih.gov The binding affinity, expressed as IC50 values, highlights its potency. nih.gov The activity of this compound against the EGFR enzyme was subsequently confirmed, validating the predicted interactions. nih.gov

The binding affinity data for this representative compound against various cell lines are presented below:

| Cell Line | IC50 (μM) |

| A549 (Lung Carcinoma) | 3.68 |

| NCI-H1975 (Non-Small Cell Lung Cancer) | 10.06 |

| AGS (Gastric Adenocarcinoma) | 1.73 |

| HepG2 (Hepatocellular Carcinoma) | 2.04 |

Another study synthesized a series of 2-chloro-4-substituted-anilinoquinazoline derivatives, also demonstrating potent inhibition of both EGFR and VEGFR. One particular compound showed strong potency with IC50 values of 1.63 μM and 0.85 μM against EGFR and VEGFR, respectively. mdpi.com Similarly, hybrid derivatives of quinazoline-indazole were developed as VEGFR-2 inhibitors, with one molecule displaying a potent IC50 of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com

These predictive studies of ligand-receptor binding are essential for rational drug design, allowing for the prioritization of compounds with the highest predicted affinity for synthesis and biological testing. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a critical component of computer-aided drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor target. dovepress.com For this compound derivatives, pharmacophore models have been developed based on structure-activity relationships (SAR) and molecular docking studies to guide lead optimization.

The general pharmacophoric model for EGFR inhibitory activity based on the 4-anilinoquinazoline scaffold has been well-established. mdpi.com Key features include:

The quinazoline ring system acting as a scaffold.

The anilino (phenylamino) group at the 4-position, which is crucial for interaction with the kinase hinge region.

Substitutions at the C-6 and/or C-7 positions of the quinazoline ring, which can enhance binding affinity. mdpi.com

Electron-withdrawing groups, such as chloro or fluoro, on the terminal phenyl ring, which are often advantageous for anti-proliferative activity. mdpi.com

Docking studies of 2-chloro-4-anilino-quinazoline derivatives have identified specific pharmacophoric groups important for dual inhibition of EGFR and VEGFR-2. nih.gov A key finding was the importance of a hydrogen bond donor at the para position of the aniline moiety. nih.gov This group was shown to interact with conserved glutamate (B1630785) (Glu) and aspartate (Asp) amino acid residues in the binding sites of both EGFR and VEGFR-2, providing a basis for the dual inhibitory action. nih.gov

Lead optimization efforts have leveraged these pharmacophoric insights. For example, in the development of novel 2-chloro-4-anilino-quinazolines, a prototype compound was modified, leading to a derivative, compound 8o , which was approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2. nih.gov This optimization highlights the success of applying pharmacophore-guided strategies.

The preliminary SAR study of another series of 2-chloroquinazoline derivatives showed that compounds with a chlorine substituent at the R3 position of the scaffold had better anti-proliferation activity than those with a hydrogen atom or a vinyl group, providing another avenue for lead optimization. nih.gov This systematic modification of the core structure, based on pharmacophoric understanding, is a cornerstone of developing more potent and selective inhibitors. dovepress.com

Applications in Catalysis and Materials Science

Catalytic Roles of 2-Chloro-4-phenylquinazoline and its Derivatives

The quinazoline (B50416) framework serves as a foundational structure in the design of sophisticated molecules for catalysis. The this compound entity, in particular, acts as a key intermediate, where the chloro group provides a reactive site for the introduction of catalytically active moieties or chiral elements.

While this compound itself is not a ligand, it is a critical precursor for synthesizing chiral ligands used in asymmetric catalysis. The development of such ligands is essential for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The quinazoline structure can be modified to create axially chiral frameworks that exhibit exceptional capabilities in controlling the stereochemical outcomes of chemical reactions. mdpi.com

Researchers have successfully converted quinazolinone-based biaryl compounds into highly valuable P,N-ligands (possessing both phosphorus and nitrogen donor atoms). mdpi.com These ligands have demonstrated excellent chiral control in asymmetric catalysis. One notable example involves the synthesis of potentially tridentate P,N,N-ligands that incorporate two distinct stereogenic elements: an axially chiral quinazoline-based unit and a centrally chiral 2-oxazoline subunit. acs.org These hybrid ligands, known as Quinazox, have been applied in palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excesses (ee's) up to 81%. acs.org The design principles often focus on creating C2-symmetric or, increasingly, non-symmetrical modular ligands where the electronic and steric properties can be finely tuned. nih.gov The combination of a "soft" phosphorus atom with π-acceptor properties and a "hard" nitrogen atom acting as a σ-donor creates a unique electronic environment at the metal center, influencing both reactivity and enantioselectivity. nih.gov

| Ligand Type | Chiral Elements | Application | Reported Enantioselectivity (ee) |

| Quinazox (P,N,N-Ligand) | Axially chiral quinazoline, Centrally chiral oxazoline | Pd(0)-catalyzed asymmetric allylic alkylation | Up to 81% acs.org |

| Axially Chiral P,N-Ligands | Quinazolinone-based biaryl | Asymmetric catalysis | Excellent chiral control demonstrated mdpi.com |

This compound and its polychlorinated analogues are valuable substrates in metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond allows for the introduction of a wide array of substituents onto the quinazoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides. For substrates like 2,4-dichloroquinolines, which are structurally analogous to dichlorinated quinazolines, the reaction shows high regioselectivity. The chloro group at the C-2 position is typically more susceptible to oxidative addition with the palladium(0) catalyst than a chloro group at the C-4 position, which is attributed to the electronic influence of the adjacent ring nitrogen. beilstein-journals.orgnih.gov This selective reactivity allows for a stepwise functionalization, first at the C-2 position and subsequently at other halogenated sites. nih.gov The reaction is versatile, tolerating a variety of arylboronic acids and proceeding in good to excellent yields. nih.govmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. nrochemistry.comorganic-chemistry.org 4-Chloro-2-substituted quinazolines readily undergo Sonogashira coupling to produce 4-alkynylquinazolines. researchgate.net The reaction conditions, particularly the choice of base and catalyst system, are crucial for success. For instance, while systems using triethylamine (B128534) as a base may fail for certain substrates, the use of cesium carbonate can afford the desired cross-coupled product. researchgate.net In cases of di- or tri-halogenated quinazolines, the regioselectivity is dictated by the relative reactivity of the C-X bonds (I > Br > Cl), allowing for selective alkynylation at the most reactive site. libretexts.org

| Cross-Coupling Reaction | Catalyst System (Typical) | Substrate | Product Type | Key Feature |

| Suzuki-Miyaura | Palladium complex (e.g., (PPh₃)₂PdCl₂), Base (e.g., K₂CO₃) | Chloro-quinazoline | Aryl-quinazoline | Forms C(sp²)-C(sp²) bonds |

| Sonogashira | Palladium complex (e.g., Pd(PPh₃)₂Cl₂), Copper(I) salt (e.g., CuI), Base | Chloro-quinazoline | Alkynyl-quinazoline | Forms C(sp²)-C(sp) bonds |

Integration into Novel Materials and Optoelectronic Devices

The rigid, planar structure and π-conjugated system of the quinazoline scaffold make it an attractive candidate for the development of novel organic materials with applications in electronics and photonics. By attaching various functional groups, the electronic and photophysical properties of quinazoline derivatives can be precisely engineered.

The 4-phenylquinazoline (B11897094) scaffold has been successfully exploited to create high-affinity fluorescent probes for biological imaging. acs.orgnih.gov These probes typically consist of the quinazoline core, which acts as the recognition element (pharmacophore), linked to a fluorescent reporter group (fluorophore). This modular design allows for the development of probes that can selectively bind to specific biological targets, such as proteins or receptors, and signal their presence through a change in fluorescence.

A notable application is the development of fluorescent probes for the translocator protein (TSPO), which is involved in neuroinflammation. nih.govunipi.it Researchers have designed and synthesized a series of 4-phenylquinazoline-2-carboxamide (B1254932) derivatives, fluorescently labeling the scaffold to create probes with low nanomolar affinity for TSPO. unipi.itacs.org These probes have demonstrated the ability to specifically label mitochondria in human cell lines, showcasing their potential as tools for molecular imaging and diagnostics. acs.orgnih.gov The photophysical properties of the quinazoline scaffold can be tuned by modifying substituents on the phenyl ring; a systematic correlation has been found between the electronic density of this substituent and the resulting fluorescence intensity. researchgate.net

| Probe Scaffold | Target | Fluorophore Type | Application |

| 4-Phenylquinazoline-2-carboxamide | Translocator Protein (TSPO) | Varies (e.g., NBD) | Mitochondrial imaging, Neuroinflammation studies acs.orgunipi.it |

| N4-Phenylquinazoline-4,6-diamine | Formaldehyde (FA) | Intrinsic/Modified | Live-cell imaging of FA levels researchgate.net |

Quinazoline derivatives are emerging as highly promising materials for use in organic light-emitting diodes (OLEDs). Their excellent thermal stability and tunable optoelectronic properties allow them to function effectively in various roles within the OLED device architecture. mdpi.com

Derivatives of carbazole (B46965) and quinazoline have been synthesized and employed as host materials in red phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency and brightness. researchgate.net The bipolar nature of these materials—their ability to transport both electrons and holes—is crucial for achieving balanced charge injection and recombination within the emissive layer, leading to improved device performance.